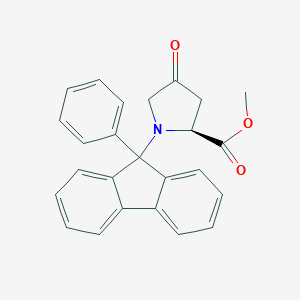

(2S)-4-Oxo-1-(9-phenylfluorenyl)-proline Methyl Ester

Description

(2S)-4-Oxo-1-(9-phenylfluorenyl)-proline methyl ester is a proline derivative featuring a 4-oxo group, a methyl ester at the C-2 position, and a bulky 9-phenylfluorenyl (PhF) protecting group at the N-terminus. The PhF group is critical for steric protection, suppressing undesired deprotonation at C-2 and C-5 positions during synthesis, and directing the ester group into a pseudo-axial conformation to control electrophilic attack . This compound is primarily utilized in solid-phase synthesis and as a precursor for complex heterocyclic systems, leveraging its ketone functionality for further derivatization .

Properties

IUPAC Name |

methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-29-24(28)23-15-18(27)16-26(23)25(17-9-3-2-4-10-17)21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h2-14,23H,15-16H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFIQXFLZZNLNS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473318 | |

| Record name | AG-E-10488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160882-76-8 | |

| Record name | AG-E-10488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Parameters for PhF Protection

| Parameter | Value/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Starting Material | (2S)-Proline Methyl Ester | - | |

| Protecting Agent | 9-Bromo-9-phenylfluorene | - | |

| Catalyst | Pb(NO₃)₂ | - | |

| Solvent | Dichloromethane (DCM) | - | |

| Reaction Time | 12–24 hours | 68 |

Oxidation to the 4-Oxo Intermediate

The conversion of proline to its 4-oxo derivative is achieved through selective oxidation. Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in dichloromethane oxidize the C4 position of PhF-protected proline methyl ester to the ketone (Scheme 2). This step proceeds in 90% yield, with no observed epimerization due to the PhF group’s stabilizing effect. Alternative oxidants like Jones reagent or pyridinium chlorochromate (PCC) are less effective, often leading to over-oxidation or decomposition.

Table 2: Oxidation Conditions and Outcomes

| Oxidant | Solvent | Temperature | Yield (%) | Purity |

|---|---|---|---|---|

| TPAP/NMO | DCM | RT | 90 | >95% |

| PCC | DCM | 0°C | 45 | 80% |

| Jones Reagent | Acetone | 0°C | 30 | 70% |

Regioselective Enolization and Alkylation

The 4-oxo group enables regioselective enolization at C3, a key step for introducing substituents. Using potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at −78°C, the enolate is generated and trapped with alkyl halides (e.g., iodomethane) to form 3,3-dimethyl derivatives (Scheme 3). This method, reported by Smith et al., achieves >90% regioselectivity for C3 alkylation over C2, attributed to the steric hindrance of the PhF group.

Table 3: Enolization and Alkylation Data

| Base | Alkylating Agent | Temperature | Yield (%) | Selectivity (C3:C2) |

|---|---|---|---|---|

| KHMDS | CH₃I | −78°C | 85 | 95:5 |

| LDA | CH₃CH₂I | −78°C | 72 | 85:15 |

| NaHMDS | (CH₃)₂CHI | −40°C | 68 | 80:20 |

Reduction and Stereochemical Control

Hydride reduction of the 4-oxo group introduces stereochemical diversity. Sodium borohydride (NaBH₄) in methanol reduces the ketone to a 4-hydroxyproline derivative with a 3:1 diastereomeric ratio (dr) favoring the (2S,4R) configuration. Computational studies using MN-15L/aug-cc-pVTZ(-F) level DFT calculations confirm that hydride delivery occurs anti to the fluorine atom in fluorinated analogs, a trend extrapolatable to non-fluorinated systems.

Table 4: Reduction Outcomes

| Reducing Agent | Solvent | dr (4R:4S) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 3:1 | 88 |

| LiAlH₄ | THF | 2:1 | 75 |

| BH₃·THF | THF | 1.5:1 | 70 |

Challenges in Synthesis and Mitigation Strategies

Pyrrolidine Ring Aromatization

Under strongly basic or high-temperature conditions, the 4-oxo intermediate undergoes aromatization to pyrrole derivatives, as observed in attempts to perform Bucherer-Bergs reactions. This side reaction is mitigated by maintaining low temperatures (−78°C) and avoiding prolonged exposure to bases like KCN.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

(2S)-4-Oxo-1-(9-phenylfluorenyl)-proline Methyl Ester, with the molecular formula C25H21NO3, is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. The compound features a proline backbone with an oxo group and a phenylfluorenyl substituent, making it a versatile building block in chemical synthesis and biological research.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation: Can yield derivatives such as carboxylic acids or ketones.

- Reduction: Capable of producing alcohols or amines.

- Substitution Reactions: Involves replacing functional groups to create new compounds.

Biology

This compound is studied for its potential biological activities, particularly its interactions with biomolecules. It may influence protein structures or functions, making it valuable in proteomics research. Interaction studies focus on binding affinities with proteins and enzymes, providing insights into its role in biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. The compound's ability to modulate biological targets may lead to the development of new drugs or treatments for various diseases. Its unique properties could allow it to serve as a lead compound in drug discovery efforts .

Material Science

The compound has applications in developing new materials due to its distinctive chemical properties. Its structural characteristics can be utilized in creating polymers or other materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

The PhF group distinguishes this compound from analogues with other N-protecting groups:

- Methyl (S)-4-oxo-1-(phenylsulfonyl)pyrrolidine-2-carboxylate: This derivative uses a phenylsulfonyl group, which offers less steric hindrance than PhF.

- (4S)-4-Azido-1-Fmoc-proline : The Fmoc group provides UV-sensitive deprotection but lacks the PhF group’s ability to direct ring conformation. Its 4-azido group enables click chemistry, unlike the 4-oxo group’s ketone reactivity .

Ester Variations: Methyl vs. Benzyl Esters

- 4-Oxo-N-(PhF)-proline benzyl ester : The benzyl ester variant () is more lipophilic, requiring hydrogenation for deprotection. In contrast, the methyl ester in the target compound is hydrolytically stable under acidic conditions, favoring prolonged storage and diverse reaction compatibility .

Key Insight : Methyl esters balance stability and synthetic versatility, whereas benzyl esters are preferable for stepwise deprotection in multi-step syntheses.

4-Substituted Proline Derivatives

- cis-[¹⁸F]4-Fluoro-L-proline : A radiolabeled PET tracer with a 4-fluoro substituent. Unlike the 4-oxo group, fluorine’s electronegativity enhances hydrogen bonding, making it suitable for imaging collagen synthesis in diseases like fibrosis .

- trans-4-Hydroxy-L-proline derivatives : The 4-hydroxy group participates in hydrogen bonding and glycosylation, whereas the 4-oxo group in the target compound serves as a ketone handle for nucleophilic additions (e.g., Grignard reactions) .

Key Insight : The 4-oxo group’s reactivity enables diverse functionalization, while 4-fluoro or 4-hydroxy groups prioritize specific biological interactions.

Data Table: Comparative Analysis of Key Proline Derivatives

Biological Activity

(2S)-4-Oxo-1-(9-phenylfluorenyl)-proline methyl ester, also known as Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring and a 9-phenylfluorenyl group. This structure is significant for its biological interactions and potential therapeutic applications.

Molecular Formula

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 295.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to alterations in metabolic pathways. Specific pathways affected include those involved in inflammation and pain response.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory responses in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .

- Analgesic Properties : The compound has been evaluated for analgesic effects, demonstrating efficacy in reducing pain responses in animal models. For instance, it showed significant inhibition of writhing induced by phenyl-p-benzoquinone .

Case Studies

- In Vivo Studies : In a study evaluating the anti-inflammatory effects of various compounds, this compound exhibited a maximum inhibition of 90% at a dosage of 100 mg/kg, indicating strong anti-inflammatory properties .

- Mechanistic Insights : Another study highlighted the compound's potential to interact with lipoxygenase and cyclooxygenase enzymes, crucial components in the arachidonic acid pathway involved in inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | Similar pyrrolidine structure | Moderate anti-inflammatory |

| (4R,2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester | Similar functional groups | Weak analgesic properties |

Q & A

Q. What is the role of the 9-phenylfluorenyl (Pf) protecting group in the synthesis of (2S)-4-oxo-proline derivatives?

The Pf group serves two critical functions: (1) It sterically hinders deprotonation at the C-2 and C-5 positions of the proline ring, preventing undesired side reactions during enolization or alkylation. (2) It enforces a ring conformation that positions the ester group in a pseudo-axial orientation, directing electrophilic attacks to the opposite face for stereochemical control. This is essential for achieving high enantiomeric purity in downstream reactions .

Q. What are the key synthetic steps for preparing (2S)-4-oxo-1-(9-phenylfluorenyl)-proline methyl ester?

A typical synthesis involves:

- Step 1: Trans-4-hydroxy-L-proline is esterified to form the methyl ester.

- Step 2: N-protection with the Pf group using reagents like 9-phenylfluorenyl chloride.

- Step 3: Oxidation of the hydroxyl group to a ketone (e.g., via Swern oxidation or PCC), yielding the 4-oxo-proline core. Yields for these steps range from 60–88%, depending on the oxidation method .

Q. How does the choice of oxidation method impact the synthesis of 4-oxo-proline derivatives?

Swern oxidation (using oxalyl chloride/DMSO) and PCC (pyridinium chlorochromate) are common. Swern oxidation is milder and avoids over-oxidation, making it suitable for sensitive substrates. PCC, while efficient, may require longer reaction times (e.g., 2 days) and careful purification to remove chromium residues. The choice depends on substrate stability and functional group compatibility .

Q. What are the standard characterization techniques for confirming the structure of this compound?

Key methods include:

- NMR: and NMR to verify esterification, Pf group integration, and ketone formation.

- Chiral HPLC or polarimetry: To confirm enantiomeric purity (>99% ee in optimized protocols).

- Mass spectrometry: For molecular weight confirmation .

Advanced Research Questions

Q. How can regioselective enolization and alkylation be optimized for β-alkylproline synthesis?

Regioselective enolization requires strong, bulky bases like KN(SiMe) (400 mol%) to deprotonate the γ-position selectively. Alkylation with primary alkyl halides (e.g., iodomethane) at −78°C achieves >90% yield of 3,3-dimethyl-4-oxo derivatives. Side reactions (e.g., over-alkylation) are minimized by strict temperature control and stoichiometric base usage .

Q. What strategies enable the synthesis of fused heteroarylprolines from this compound?

Two approaches are validated:

- Allylation-Wacker oxidation: Allylation at C-3, followed by Wacker oxidation (PdCl/CuCl/O), forms 1,4-diones for cyclization into pyrrolopyrroles or pyridazinoprolines.

- Aldol condensation: Reaction with N-Boc-α-amino aldehydes and acid-catalyzed cyclization yields pyrroloprolines with diverse substituents. Post-synthetic deprotection (e.g., hydrogenolysis) enables peptide incorporation .

Q. How can enantiopurity be preserved during deprotection of the Pf group?

Hydrogenation with Pd/C under mild H pressure (1–3 atm) selectively removes the Pf and benzyl groups without racemization. Alternatively, acidic conditions (e.g., TFA) can cleave Pf, but may require subsequent Boc/Fmoc protection to stabilize the free amine for peptide synthesis .

Q. What methods resolve diastereomers in hydroxyproline-valine chimeras derived from this compound?

Diastereomers are resolved via:

- Chiral chromatography: Using cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients.

- Diastereomeric salt formation: Tartaric acid derivatives preferentially crystallize one isomer.

- Stereochemical analysis: -NMR coupling constants (e.g., J for hydroxyproline) confirm configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.